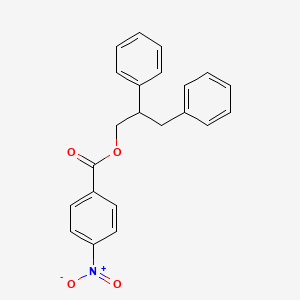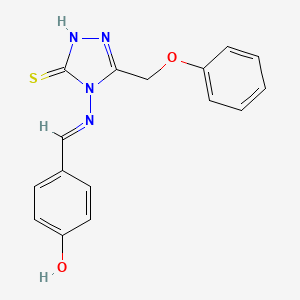
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, a hydroxynaphthalene moiety, and a sulfonyl fluoride group. These functional groups contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.
Coupling with Hydroxynaphthalene: The 4-chlorophenyl isocyanate is then reacted with 4-hydroxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The carbamoyl group can undergo hydrolysis to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of sulfonamides or sulfonate esters.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alkanes or alcohols.
Hydrolysis: Formation of amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This compound can inhibit enzymes by reacting with serine or cysteine residues in the active site, thereby blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenyl isocyanate: Shares the chlorophenyl and carbamoyl groups but lacks the hydroxynaphthalene and sulfonyl fluoride groups.
4-Hydroxynaphthalene-1-sulfonyl chloride: Contains the hydroxynaphthalene and sulfonyl groups but lacks the chlorophenyl and carbamoyl groups.
Naphthalene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the chlorophenyl, carbamoyl, and hydroxynaphthalene groups.
Uniqueness
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the sulfonyl fluoride and carbamoyl groups allows it to act as a potent enzyme inhibitor, making it valuable in biochemical research and drug development.
Eigenschaften
Molekularformel |
C17H11ClFNO4S |
|---|---|
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)carbamoyl]-4-hydroxynaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C17H11ClFNO4S/c18-10-5-7-11(8-6-10)20-17(22)14-9-15(25(19,23)24)12-3-1-2-4-13(12)16(14)21/h1-9,21H,(H,20,22) |
InChI-Schlüssel |
KGOWWBNDOZOMEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene](/img/structure/B11968269.png)
![4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968277.png)
![N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11968285.png)


![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968295.png)
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968296.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11968318.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)

![N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide](/img/structure/B11968329.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11968334.png)
